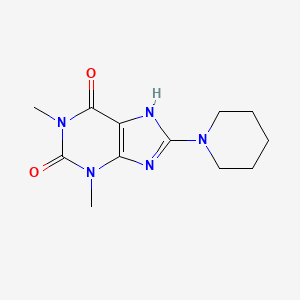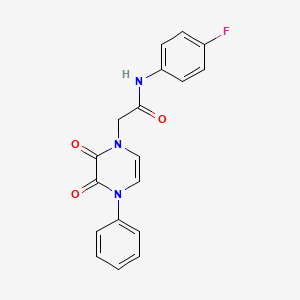![molecular formula C18H16N2O2 B6518075 1-[(3-methylphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 904525-72-0](/img/structure/B6518075.png)
1-[(3-methylphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methylphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione (hereafter referred to as “1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione”) is a novel compound that has been synthesized in laboratory settings and has recently shown promise in scientific research applications. It is a derivative of pyrazine and has been studied for its potential as a drug candidate for the treatment of certain diseases.
Wissenschaftliche Forschungsanwendungen
1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been studied for its potential as a drug candidate for the treatment of certain diseases. It has been shown to have anti-inflammatory and anti-bacterial properties, which make it a promising candidate for the treatment of infection-related diseases. It has also been studied for its potential use as an anticonvulsant, as well as for its potential to reduce the risk of cardiovascular disease.
Wirkmechanismus
1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By blocking the production of these mediators, 1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione can reduce inflammation in the body and may be useful in the treatment of certain inflammatory diseases. In addition, 1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been shown to have anticonvulsant properties, which may be useful in the treatment of epilepsy.
Biochemical and Physiological Effects
1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been shown to have anti-inflammatory, anti-bacterial, and anticonvulsant properties. In addition, it has been shown to reduce the risk of cardiovascular disease by inhibiting the production of certain inflammatory mediators. In animal studies, it has been shown to reduce the size of tumors, suggesting it may be useful in the treatment of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solutions. It also has a low toxicity, making it safe for use in laboratory experiments. However, it is difficult to obtain in large quantities, and the synthesis process is time-consuming.
Zukünftige Richtungen
1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has potential for use in the treatment of a variety of diseases, including infection-related diseases, epilepsy, and cancer. Future research should focus on the development of more efficient synthesis methods, as well as on further studies to evaluate the safety and efficacy of 1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione in humans. Additional research should also focus on the potential of 1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione to reduce the risk of cardiovascular disease and to improve the quality of life for patients with certain diseases. Finally, further research should be conducted to evaluate the potential of 1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione to act as an antioxidant and to protect against oxidative stress.
Synthesemethoden
1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione can be synthesized from the reaction of 4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione and 3-methylphenylmagnesium bromide. The reaction is catalyzed by copper(I) iodide and is conducted in toluene at room temperature. The yield of the reaction is approximately 70%.
Eigenschaften
IUPAC Name |
1-[(3-methylphenyl)methyl]-4-phenylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-14-6-5-7-15(12-14)13-19-10-11-20(18(22)17(19)21)16-8-3-2-4-9-16/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDPDNFCWFDSNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbenzyl)-4-phenylpyrazine-2,3(1H,4H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide](/img/structure/B6517998.png)
![N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518021.png)
![3-cyclohexyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide](/img/structure/B6518028.png)
![N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518031.png)
![N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-N-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B6518045.png)

![2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6518055.png)
![1-[(2-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518056.png)
![1-[(3-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518063.png)
![1-[(4-methylphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518068.png)
![1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518071.png)
![2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6518072.png)

